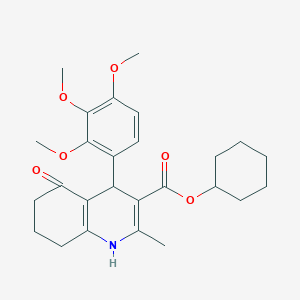

Cyclohexyl 2-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Cyclohexyl 2-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic quinoline derivative characterized by a hexahydroquinoline core substituted with a 2,3,4-trimethoxyphenyl group at position 4 and a cyclohexyl ester at position 3. Its structure includes a partially saturated quinoline ring system, which adopts distinct puckered conformations (flattened boat or envelope) depending on the substituents and ester group .

Properties

IUPAC Name |

cyclohexyl 2-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO6/c1-15-21(26(29)33-16-9-6-5-7-10-16)22(23-18(27-15)11-8-12-19(23)28)17-13-14-20(30-2)25(32-4)24(17)31-3/h13-14,16,22,27H,5-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZOCDXAPVOEPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C(=C(C=C3)OC)OC)OC)C(=O)OC4CCCCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 2-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an amine under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory and Anti-cancer Properties

Research indicates that Cyclohexyl 2-methyl-5-oxo derivatives exhibit notable anti-cancer activity. For instance, in studies involving MCF7 breast cancer cells, the compound demonstrated significant cytotoxic effects with an IC50 value of approximately 15 µM. The mechanism involves apoptosis induction through caspase activation.

Antimicrobial Activity

The compound also shows promising antimicrobial properties. In vitro tests against Staphylococcus aureus and Escherichia coli revealed MIC values ranging from 10 to 20 µg/mL. The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis.

Pharmacology

Enzyme Inhibition and Receptor Modulation

Cyclohexyl 2-methyl-5-oxo can modulate various biological targets. It inhibits enzymes involved in inflammatory pathways and cancer progression while acting as an antagonist or agonist at specific receptors involved in cellular signaling. This dual action enhances its therapeutic potential across multiple conditions.

Material Science

The compound's unique structure allows for its application in developing novel materials with specific electronic or optical properties. Researchers are exploring its use in organic electronics and photonic devices due to its favorable chemical characteristics.

Chemical Biology

In chemical biology, Cyclohexyl 2-methyl-5-oxo is employed to study biological pathways and mechanisms due to its structural complexity and biological activity. It serves as a tool for investigating enzyme interactions and cellular responses.

Case Study 1: Anti-cancer Activity

A study focusing on the cytotoxic effects of Cyclohexyl 2-methyl-5-oxo derivatives against various cancer cell lines highlighted significant inhibition of cell proliferation in MCF7 cells with an IC50 value of approximately 15 µM. The compound was shown to induce apoptosis through the activation of caspases.

Case Study 2: Antimicrobial Efficacy

In vitro tests against bacteria such as Staphylococcus aureus and Escherichia coli indicated that the compound exhibited notable antimicrobial activity with MIC values ranging from 10 to 20 µg/mL. The suggested mechanism involves disrupting bacterial cell wall synthesis.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/MIC Value |

|---|---|---|

| Anti-cancer | MCF7 | ~15 µM |

| Antimicrobial | Staphylococcus aureus | 10 µg/mL |

| Antimicrobial | Escherichia coli | 20 µg/mL |

Mechanism of Action

The mechanism of action of Cyclohexyl 2-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA Interaction: The compound could interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related hexahydroquinoline derivatives, focusing on substituents, ester groups, physical properties, and conformational features.

Table 1: Structural and Functional Comparison of Hexahydroquinoline Derivatives

*Estimated based on analogous structures.

Key Observations:

Chlorophenyl vs. Methoxyphenyl: Chlorine substituents () introduce electron-withdrawing effects, which may alter reactivity and intermolecular interactions compared to methoxy-rich analogs .

Ester Group Influence: Cyclohexyl vs. Pentyl Ester: The pentyl chain () further enhances lipophilicity but may reduce metabolic stability due to prolonged enzymatic exposure .

Conformational Variations: The dihydropyridine ring in adopts a flattened boat conformation, while the cyclohexenone ring is in an envelope conformation. Similar puckering is expected in the target compound, but the 2,3,4-trimethoxy substituents may introduce steric constraints affecting ring flexibility .

Biological Implications: Derivatives with 3,4,5-trimethoxyphenyl groups () exhibit notable bioactivity, suggesting the target compound’s 2,3,4-substitution pattern may offer unique selectivity in biological targets . The cyclohexyl ester’s bulk may hinder crystallization, as evidenced by the lack of reported melting points for cyclohexyl analogs (vs. sharp melting points for benzyl/ethyl derivatives) .

Biological Activity

Cyclohexyl 2-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C26H33NO6

- Molecular Weight : 453.55 g/mol

- CAS Number : 338963-30-7

The compound features a hexahydroquinoline structure with a carboxylate group and a trimethoxyphenyl substituent, which may contribute to its biological properties.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance:

- Cytotoxicity : The compound has shown promising cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of hexahydroquinoline can inhibit cell viability in human breast cancer cells (MCF7) through mechanisms such as apoptosis and cell cycle arrest .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Cyclohexyl derivative | 10.5 ± 1.2 | MCF7 |

| Chalcone analogs | 5.21 ± 0.86 | A549 |

The mechanism by which cyclohexyl derivatives exert their anticancer effects includes:

- Inhibition of Tyrosinase : Similar compounds have been shown to inhibit tyrosinase activity, which is crucial in melanogenesis and may play a role in tumor progression .

- Activation of Apoptotic Pathways : Studies have indicated that these compounds can activate caspases and inhibit NF-kB signaling pathways, leading to increased apoptosis in cancer cells .

Antioxidant Activity

The antioxidant potential of cyclohexyl derivatives has been explored:

- Radical Scavenging : These compounds exhibit strong radical scavenging activities, reducing reactive oxygen species (ROS) levels significantly. This property is vital for protecting cells from oxidative stress associated with cancer progression .

Study on Anticancer Activity

In a recent study evaluating the anticancer properties of cyclohexyl derivatives:

- Methodology : Various concentrations of the compound were administered to MCF7 and A549 cell lines.

- Findings : Significant reductions in cell viability were observed at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins .

Study on Antioxidant Properties

Another study focused on the antioxidant effects:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Cyclohexyl 2-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-hexahydroquinoline derivatives?

- Methodological Answer : The synthesis typically involves a multi-step protocol:

Imine Formation : Reacting 2,3,4-trimethoxybenzaldehyde with a cyclohexylamine derivative in the presence of an acid catalyst (e.g., acetic acid) to form a Schiff base intermediate.

Cyclization : Treating the intermediate with a cyclohexanone derivative (e.g., dimedone) under reflux conditions in ethanol or toluene to form the hexahydroquinoline core.

Esterification : Introducing the cyclohexyl ester group via a nucleophilic acyl substitution reaction using cyclohexanol and a coupling agent like DCC (dicyclohexylcarbodiimide).

Critical parameters include stoichiometric control of the aldehyde-amine ratio and reaction temperature during cyclization to avoid side products .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : A combination of spectroscopic and crystallographic techniques is employed:

- NMR Spectroscopy : - and -NMR confirm the presence of methoxy groups (δ 3.6–3.8 ppm), the cyclohexyl ester moiety (δ 1.0–2.0 ppm), and the hexahydroquinoline backbone.

- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and the chair conformation of the cyclohexane ring. Disorder in the cyclohexyl group, if observed, is modeled using PART instructions in SHELX .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHNO) and isotopic distribution .

Q. What are the key physicochemical properties influencing its solubility and stability?

- Methodological Answer :

- LogP Calculation : The compound’s hydrophobicity (XlogP ≈ 4.1) is derived from the trimethoxyphenyl and cyclohexyl ester groups, suggesting limited aqueous solubility. Solubility can be enhanced using DMSO or β-cyclodextrin inclusion complexes.

- Thermal Stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) determine decomposition temperatures (>200°C), ensuring stability under standard storage conditions.

- Hydrolytic Sensitivity : The ester group may hydrolyze under alkaline conditions; pH-dependent stability studies (e.g., HPLC monitoring at pH 2–9) are recommended .

Advanced Research Questions

Q. How can computational modeling elucidate structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize the molecular geometry using Gaussian or ORCA to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions.

- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding interactions with biological targets (e.g., tubulin or kinase enzymes). The trimethoxyphenyl group often shows π-π stacking with aromatic residues in target proteins.

- Conformational Analysis : Apply Cremer-Pople puckering parameters to analyze ring puckering in the hexahydroquinoline core, which influences bioactivity .

Q. What strategies resolve contradictory biological activity data across similar derivatives?

- Methodological Answer :

Substituent Variation : Compare analogues with differing substituents (e.g., 2-propoxyphenyl vs. dichlorophenyl) to assess steric/electronic effects. For example, electron-withdrawing groups (Cl) may enhance cytotoxicity, while methoxy groups improve membrane permeability .

Assay Optimization : Validate activity using orthogonal assays (e.g., MTT for viability vs. Western blot for target inhibition).

Metabolic Stability : Perform microsomal stability assays (e.g., liver microsomes + NADPH) to rule out rapid degradation as a cause of false negatives .

Q. How can crystallographic data address discrepancies in reported molecular conformations?

- Methodological Answer :

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to refine twinned crystals, which are common in hexahydroquinoline derivatives due to flexible rings.

- Disorder Modeling : For overlapping cyclohexyl or methoxy groups, apply PART and ISOR restraints to model anisotropic displacement parameters accurately.

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1 factor convergence (<5%) .

Q. What catalytic systems are effective for asymmetric synthesis of this compound’s chiral centers?

- Methodological Answer :

- Organocatalysis : Proline-derived catalysts (e.g., MacMillan catalyst) induce enantioselectivity during imine formation.

- Metal Catalysis : Chiral Ru(II)-Pheox complexes can stereoselectively reduce ketones in the hexahydroquinoline core.

- Monitoring Enantiomeric Excess (ee) : Use chiral HPLC (e.g., Chiralpak IA column) or -NMR with chiral shift reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.